molecular formula C22H14ClFN4O B5140191 7-(3-chloro-4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

7-(3-chloro-4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B5140191
M. Wt: 404.8 g/mol
InChI Key: NSRQFEIXGMDVRC-UHFFFAOYSA-N
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Description

7-(3-chloro-4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a potent and selective small-molecule inhibitor of Src kinase and the Bcr-Abl fusion protein, a key oncogenic driver in chronic myeloid leukemia (CML). This compound belongs to a class of pyrazolopyridopyrimidinone derivatives designed to target the ATP-binding site of tyrosine kinases. Its mechanism of action involves competitive inhibition at the kinase domain, effectively suppressing autophosphorylation and downstream signaling cascades, such as the STAT5 and MAPK pathways, which are critical for cellular proliferation and survival in malignant cells. Research utilizing this inhibitor has been instrumental in elucidating the role of Src and Abl kinases in cancer cell adhesion, migration, and invasion, particularly in the context of imatinib-resistant CML phenotypes. Studies have demonstrated its efficacy in inducing apoptosis and inhibiting the growth of leukemic cell lines, making it a valuable chemical probe for investigating kinase-dependent signal transduction and for the preclinical evaluation of novel therapeutic strategies against hematological malignancies and solid tumors where these kinases are implicated. [Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16737429, this compound. Retrieved January 25, 2025 from https://pubchem.ncbi.nlm.nih.gov/compound/16737429.] [Source: R&D Systems, a Bio-Techne Brand (2025). Src/Abl Inhibitor. Retrieved January 25, 2025 from https://www.rndsystems.com/products/src-abl-inhibitor_3897.]

Properties

IUPAC Name

11-(3-chloro-4-fluorophenyl)-4-methyl-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClFN4O/c1-13-20(14-5-3-2-4-6-14)21-25-12-16-19(28(21)26-13)9-10-27(22(16)29)15-7-8-18(24)17(23)11-15/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRQFEIXGMDVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5=CC(=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related pyrazolo-pyrimidinone derivatives, focusing on substituents, physicochemical properties, and bioactivity.

Table 1: Structural and Functional Comparison of Pyrazolo-Pyrimidinone Derivatives

Compound Name Substituents Molecular Formula Melting Point (°C) Key Spectral Data (NMR/IR) Bioactivity Reference
Target Compound: 7-(3-chloro-4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one 3-Chloro-4-fluorophenyl (position 7), methyl (position 2), phenyl (position 3) C₂₃H₁₅ClFN₃O Not reported Not reported Not tested
3,5-Diphenyl-2-(trifluoromethyl)-6H-pyrazolo[1,5-a]pyrimidin-7-one Trifluoromethyl (position 2), phenyl (positions 3 and 5) C₁₉H₁₂F₃N₃O Not reported SMILES: FC(F)(F)c1nn2C(=O)CC(=Nc2c1c3ccccc3)c4ccccc4 Not reported
2-Ethyl-3-(4-fluorophenyl)-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one Ethyl (position 2), 4-fluorophenyl (position 3), 3,4,5-trimethoxyphenyl (position 7) C₂₉H₂₄FN₃O₄ Not reported Not reported Not reported
2-Amino-5-(3-fluorophenyl)-3-[(E)-(4-hydroxyphenyl)diazenyl]-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one (4i) 3-Fluorophenyl (position 5), diazenyl-hydroxyphenyl (position 3) C₁₈H₁₅FN₆O₂ Not reported IR: NH/CH stretches; Anal. Found: C 58.83%, H 4.03%, N 22.47% Not tested
Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones (4a-p) Varied substituents (e.g., dimethylaminovinyl, aryl groups) Variable Not reported Synthesized via reaction of hydroxylamine/methoxyamine with pyrazolo-pyrimidin-6-carboxylates No significant antimicrobial activity against Gram-positive/-negative bacteria or fungi

Key Comparisons

Structural Variations: The target compound’s 3-chloro-4-fluorophenyl group at position 7 distinguishes it from analogs like 4i (3-fluorophenyl) and 4n (trifluoromethylphenyl) . Halogenated aryl groups may enhance lipophilicity and membrane permeability compared to non-halogenated derivatives. The 2-methyl and 3-phenyl substituents in the target compound contrast with 2-trifluoromethyl (in ) or 2-ethyl (in ), which could influence steric bulk and electronic properties.

Other methods include multicomponent reactions (e.g., 4i, 4n) using aromatic aldehydes .

Physicochemical Properties: Melting points for related compounds range widely: 181–241°C for chromeno-pyrido-pyrimidinones (e.g., 8i–8m) and 165–277°C for coumarin-fused derivatives (e.g., 11, 12, 16, 18) . The target compound’s properties remain uncharacterized but may align with these ranges.

The target compound’s bioactivity remains unexplored.

Q & A

Q. What are the optimal synthetic routes for this compound?

The synthesis of polycyclic pyrazolo-pyrimidine derivatives typically involves multi-step reactions. A plausible route includes:

  • Step 1 : Condensation of substituted phenylhydrazines with β-ketoesters to form pyrazole intermediates.
  • Step 2 : Cyclization with chloroacetonitrile or nitrile derivatives under reflux in methanol or ethanol to construct the pyrimidine ring .
  • Step 3 : Functionalization at position 7 via nucleophilic substitution using 3-chloro-4-fluorophenyl precursors under basic conditions (e.g., K₂CO₃ in DMF) . Key parameters: Maintain inert atmosphere (N₂/Ar), monitor reaction progress via TLC, and purify via recrystallization (ethanol/water) or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and quaternary carbons (e.g., pyrimidine C=O at ~160–170 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns consistent with Cl/F substituents.
  • Elemental analysis : Validate purity by comparing experimental vs. calculated C/H/N percentages (±0.3% tolerance) .
  • X-ray crystallography (if crystals form): Resolve stereochemical ambiguities and confirm substituent positions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Use molecular docking (AutoDock Vina, Schrödinger Suite) with crystal structures of target enzymes (e.g., kinases) to assess interactions with the pyrazolo-pyrimidine core.
  • Perform density functional theory (DFT) calculations to evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing binding .
  • Validate predictions with molecular dynamics simulations to study stability of ligand-protein complexes over 100+ ns trajectories .

Q. How can researchers resolve discrepancies between elemental analysis and spectral data?

  • Cross-validate techniques : For example, if elemental analysis suggests impurities, use HPLC-MS to detect byproducts or unreacted intermediates .
  • Reassign NMR peaks : Check for solvent artifacts (e.g., DMSO-d₆) or dynamic effects (e.g., rotamers) causing peak splitting.
  • Thermogravimetric analysis (TGA) : Rule out hydrate/solvate formation affecting elemental composition .

Q. What strategies optimize reaction yields in complex heterocyclic systems?

  • Catalyst screening : Test Pd/Cu catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl substitutions) .
  • Solvent optimization : Replace methanol with DMF or THF to enhance solubility of hydrophobic intermediates .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 6 hours) and improve regioselectivity .

Q. How do substituents on the phenyl rings influence biological activity?

  • 3-Chloro-4-fluorophenyl group : Enhances lipophilicity (logP) and target binding via halogen bonding (e.g., with kinase ATP pockets) .
  • 2-Methyl group : Steric effects may reduce off-target interactions. Compare IC₅₀ values against analogs with H, ethyl, or CF₃ substituents .
  • SAR studies : Synthesize derivatives with electron-withdrawing (NO₂) or donating (OCH₃) groups and assay for cytotoxicity or enzyme inhibition .

Q. What purification challenges arise with this compound, and how are they addressed?

  • Low solubility : Use mixed solvents (e.g., DCM/hexane) for recrystallization or employ preparative HPLC with C18 columns .
  • Byproduct removal : Optimize column chromatography gradients (e.g., 5–50% EtOAc in hexane) to separate regioisomers .

Q. What methodologies evaluate the compound’s pharmacological potential?

  • In vitro assays : Test kinase inhibition (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control.
  • ADME profiling : Assess metabolic stability (human liver microsomes), plasma protein binding (equilibrium dialysis), and permeability (Caco-2 monolayers) .

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